2,4-Dimethoxy-6-methylbenzaldehyde
Overview
Description
2,4-Dimethoxy-6-methylbenzaldehyde (2,4-DMBA) is a common aromatic aldehyde found in many plants, natural products, and synthetic compounds. It has a wide range of applications in the fields of organic synthesis, pharmaceuticals, and biochemistry. It is used as a starting material in the synthesis of a number of compounds, including some drugs and other biologically active compounds. The chemical structure of 2,4-DMBA is shown in Figure 1.
Scientific Research Applications
Synthesis of Complex Organic Compounds
A novel and economical route for the synthesis of 2,4-Dimethoxybenzaldehyde, closely related to the compound , has been developed using 1,3-dimethoxybenzene as a raw material through Vilsmeier formylation with DMF. This method yields a high purity product, showcasing its potential in synthesizing complex organic molecules with specific functional groups (Chen Xin-zhi, 2007).
Catalysis and Reaction Mechanisms
Research on self-terminated cascade reactions has identified methylbenzaldehydes, including structures similar to 2,4-Dimethoxy-6-methylbenzaldehyde, as critical intermediates in producing value-added chemicals from bioethanol. These reactions occur on hydroxyapatite catalysts, highlighting the role of specific aldehydes in renewable energy applications (Takahiko Moteki, A. Rowley, D. Flaherty, 2016).
Material Science
In material science, the synthesis and optical studies of metal complexes derived from dimethoxy benzaldehydes have been conducted. These studies aim to understand the optical properties of these complexes, which are crucial for developing photovoltaic materials and optical sensors. The research demonstrates how variations in the molecular structure of benzaldehydes affect the optical absorption spectra and electronic properties of their metal complexes (Athraa H. Mekkey, Fatima H. Mal, S. H. Kadhim, 2020).
Mechanism of Action
Target of Action
Aldehydes and ketones, which are structurally similar to this compound, are known to react with hydroxylamine to form oximes or hydrazine to form hydrazones .
Mode of Action
The interaction of 2,4-Dimethoxy-6-methylbenzaldehyde with its targets involves the formation of oximes and hydrazones. In these reactions, the oxygen acts as a nucleophile in competition with nitrogen. The reaction with oxygen gives the reversible formation of a hemiketal, while the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The formation of oximes and hydrazones, as mentioned above, suggests that this compound may affect pathways involving aldehydes and ketones .
Pharmacokinetics
It is known that the compound is solid at room temperature , which may impact its bioavailability.
Result of Action
It is known that the compound has antifungal activity and has been shown to be an effective inhibitor of cancer cell growth in vitro and in vivo .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is air sensitive , and its release to the environment should be avoided .
properties
IUPAC Name |
2,4-dimethoxy-6-methylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-4-8(12-2)5-10(13-3)9(7)6-11/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRFTGJNWSOWPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30291005 | |
Record name | 2,4-Dimethoxy-6-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30291005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7149-90-8 | |
Record name | 2,4-Dimethoxy-6-methylbenzaldehyde | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72347 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Dimethoxy-6-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30291005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dimethoxy-6-methylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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